4-Bromo-2-methylquinolin-3-ol

Catalog No.
S704386
CAS No.
13235-12-6
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methylquinolin-3-ol

CAS Number

13235-12-6

Product Name

4-Bromo-2-methylquinolin-3-ol

IUPAC Name

4-bromo-2-methylquinolin-3-ol

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3

InChI Key

KJLMRQHMWOMEST-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1O)Br

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1O)Br
  • Availability of the compound: While resources like PubChem confirm the existence of the compound, there is no mention of its extensive use in scientific research.
  • Limited research data: Scientific databases like Google Scholar or ScienceDirect do not yield significant results for research articles directly focusing on 4-Bromo-2-methylquinolin-3-ol.

4-Bromo-2-methylquinolin-3-ol is a quinoline derivative characterized by the molecular formula C10H8BrNOC_{10}H_{8}BrNO. This compound features a bromine atom at the fourth position, a methyl group at the second position, and a hydroxyl group at the third position of the quinoline ring. Quinoline derivatives, including 4-Bromo-2-methylquinolin-3-ol, are recognized for their diverse biological activities and significant applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives under hydrogenation conditions.

Common Reagents and Conditions

  • Substitution: Nucleophiles (e.g., amines) in the presence of bases (e.g., sodium hydride) in aprotic solvents (e.g., dimethylformamide).
  • Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
  • Reduction: Hydrogen gas with palladium or platinum catalysts.

Major Products Formed

  • Substitution: Various substituted quinolin-3-ol derivatives.
  • Oxidation: 4-Bromo-2-methylquinolin-3-one.
  • Reduction: 4-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Quinoline derivatives exhibit a wide range of biological activities. 4-Bromo-2-methylquinolin-3-ol has been studied for its potential antimicrobial and antiviral properties. Its unique functional groups contribute to its interaction with various biological targets, making it a candidate for further research in drug development .

The synthesis of 4-Bromo-2-methylquinolin-3-ol typically involves the bromination of 2-methylquinolin-3-ol. Common methods include:

  • Bromination with Bromine or N-bromosuccinimide (NBS): This reaction is usually performed in organic solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
  • Electrophilic Aromatic Substitution: Bromine is introduced to the quinoline ring in the presence of catalysts such as iron(III) bromide under controlled conditions.

Industrial Production Methods

In industrial settings, similar bromination reactions are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

4-Bromo-2-methylquinolin-3-ol serves multiple purposes across various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex medicinal compounds.
  • Pharmaceutical Industry: Investigated for its potential therapeutic applications against diseases such as cancer and infections.
  • Agricultural Chemistry: Explored for possible use as agrochemicals due to its biological activity.

Studies on the interactions of 4-Bromo-2-methylquinolin-3-ol with biological systems indicate that it may inhibit specific enzymes involved in microbial growth, demonstrating potential antimicrobial properties. The mechanism of action may involve binding to molecular targets such as receptors or enzymes, leading to modulation of biological pathways.

Several compounds exhibit structural similarities to 4-Bromo-2-methylquinolin-3-ol:

Compound NameKey FeaturesUniqueness
4-Hydroxy-2-methylquinolineLacks the bromine atomHydroxyl group only
4-BromoquinolineLacks both hydroxyl and methyl groupsSimpler structure without additional functional groups
2-Methylquinolin-3-olLacks the bromine atomContains only methyl and hydroxyl groups
7-Bromo-2-methylquinolin-3-olBromine at a different positionDifferent reactivity profile due to substitution pattern

Uniqueness

The presence of both the bromine atom and hydroxyl group in 4-Bromo-2-methylquinolin-3-ol confers distinct chemical reactivity and biological activity compared to its analogs. This combination allows for diverse chemical modifications and enhances its potential as a versatile building block in synthetic chemistry.

XLogP3

2.9

Other CAS

13235-12-6

Wikipedia

4-Bromo-2-methylquinolin-3-ol

Dates

Modify: 2023-08-15

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